3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
Description
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a benzamide derivative featuring a benzimidazole core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a 3,4-dimethoxybenzamide moiety at the 5-position.
The trifluoromethyl group is a critical structural feature, conferring enhanced metabolic stability, lipophilicity, and electronic effects compared to non-fluorinated analogs. These properties are advantageous in medicinal chemistry and agrochemical applications, as seen in pesticidal benzamides like diflufenican (), which also utilizes fluorine substituents for improved activity .
Properties
Molecular Formula |
C17H14F3N3O3 |
|---|---|
Molecular Weight |
365.31 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14F3N3O3/c1-25-13-6-3-9(7-14(13)26-2)15(24)21-10-4-5-11-12(8-10)23-16(22-11)17(18,19)20/h3-8H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
YQJYNDJXOCLEGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Benzamide Moiety: The final step involves coupling the benzimidazole derivative with 3,4-dimethoxybenzoic acid or its activated ester (e.g., acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing cost-effective reagents, and ensuring high yields and purity through efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs from the provided evidence:
Key Research Findings and Implications
Metabolic Stability: The trifluoromethyl group in the target compound may reduce oxidative metabolism, extending its half-life compared to non-fluorinated analogs like the propan-2-yl derivative .
Binding Interactions : Docking studies from suggest that hybrid heterocycles (e.g., triazole-thiazole) achieve superior target engagement, but simpler benzamides with -CF₃ could offer a balance of synthetic accessibility and activity .
Biological Activity
3,4-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound notable for its complex structural features and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features:
- Benzamide core with methoxy substitutions at the 3 and 4 positions.
- Benzimidazole moiety substituted with a trifluoromethyl group at the 2 position.
This unique arrangement enhances its chemical reactivity and potential interactions within biological systems, making it a candidate for further research in medicinal chemistry .
Pharmacological Properties
The biological activities of compounds containing the benzimidazole scaffold, including this compound, are diverse. Notable activities include:
- Antibacterial Activity : Preliminary studies indicate that benzimidazole derivatives exhibit significant antibacterial properties against various strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives ranges from 40 to 50 µg/mL .
- Anticancer Activity : Research has shown that compounds similar to this benzimidazole derivative can induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated IC50 values that suggest effective growth inhibition of breast cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications in functional groups significantly influence their biological activity. The presence of methoxy groups and trifluoromethyl substitutions enhances solubility and bioavailability, which are critical for therapeutic efficacy .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethoxy-N-[2-(trifluoromethyl)benzimidazol-5-yl]benzamide | Similar methoxy and trifluoromethyl groups | Lacks additional substitutions on benzamide |
| N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide | Contains only one methoxy group | Different substitution pattern affects solubility |
| 3-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide | Only one methoxy group at position 3 | Potentially different biological activity due to fewer methoxy groups |
Antibacterial Efficacy
A study highlighted the antibacterial efficacy of benzimidazole derivatives against various pathogens. The tested compounds exhibited inhibition zones comparable to standard antibiotics such as ceftriaxone .
Anticancer Activity
In vitro studies demonstrated that certain derivatives led to significant apoptosis in MCF-7 breast cancer cells. The treated cells showed increased lactate dehydrogenase (LDH) levels, indicating cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
